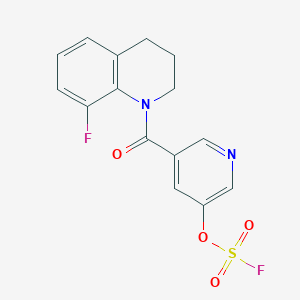
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoline derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline involves the inhibition of specific enzymes that are essential for the growth and proliferation of cancer cells and the production of inflammatory mediators. It inhibits the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death. It also inhibits the activity of COX-2 enzyme, which is responsible for the production of inflammatory mediators, leading to the reduction of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, leading to the reduction of tumor size and the prevention of metastasis. It has also been shown to reduce inflammation, leading to the alleviation of pain and other symptoms associated with inflammatory diseases. However, it has also been shown to have some limitations for lab experiments, such as low solubility in water and instability in acidic conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline in lab experiments include its potential applications in the treatment of cancer and inflammatory diseases, its specificity for certain enzymes, and its ability to inhibit the growth and proliferation of cancer cells. However, its limitations include its low solubility in water and instability in acidic conditions, which can affect its efficacy in lab experiments.
Orientations Futures
There are several future directions for the research on 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline. One direction is to study its potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to improve its solubility and stability in acidic conditions, which can enhance its efficacy in lab experiments. Further research is also needed to determine its safety and toxicity in humans, as well as its potential interactions with other drugs. Finally, the development of new synthesis methods for this compound can also lead to the discovery of new derivatives with improved efficacy and specificity.
Méthodes De Synthèse
The synthesis of 8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline involves a series of chemical reactions. The first step involves the reaction of 5-fluorosulfonyloxypyridine-3-carboxylic acid with thionyl chloride and dimethylformamide, which results in the formation of 5-fluorosulfonyloxypyridine-3-carbonyl chloride. In the second step, 8-fluoro-3,4-dihydro-2H-quinoline is reacted with the carbonyl chloride in the presence of a base such as triethylamine, which leads to the formation of the desired compound.
Applications De Recherche Scientifique
8-Fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline has been studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, as it inhibits the activity of topoisomerase I and II enzymes, which are essential for the growth and proliferation of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it inhibits the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators.
Propriétés
IUPAC Name |
8-fluoro-1-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4S/c16-13-5-1-3-10-4-2-6-19(14(10)13)15(20)11-7-12(9-18-8-11)23-24(17,21)22/h1,3,5,7-9H,2,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAIHYIPKURRJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)F)N(C1)C(=O)C3=CC(=CN=C3)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2966981.png)

![4-Tert-butyl-1-oxaspiro[2.4]heptane](/img/structure/B2966983.png)
![3-{5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3,4-thiadiazol-2-yl}-1-(4-chlorobenzenesulfonyl)urea](/img/structure/B2966984.png)
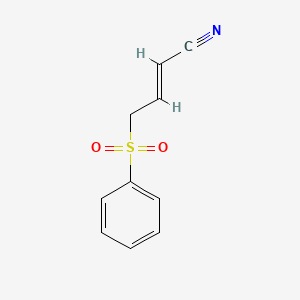
![7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2966991.png)
![4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/no-structure.png)
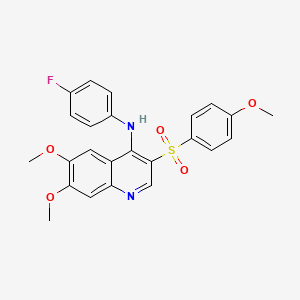
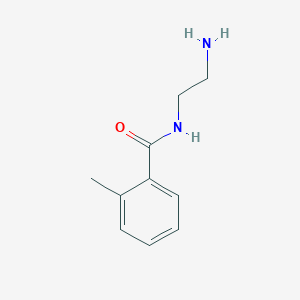

![3-ethyl-2-(((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2967000.png)
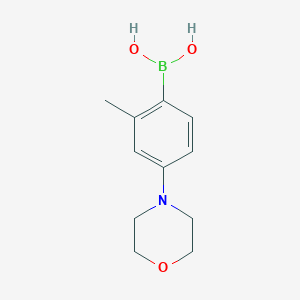
![N-methyl-4-({methyl[(thiophen-2-yl)methyl]amino}methyl)pyridin-2-amine](/img/structure/B2967002.png)
